molecular formula C20H24ClN3O B12808108 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride CAS No. 16188-74-2

1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride

Cat. No.: B12808108
CAS No.: 16188-74-2
M. Wt: 357.9 g/mol
InChI Key: KMKUVFSNIVILIF-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phthalazinone core, a benzyl group, and a dimethylamino propyl side chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the benzyl group, and the attachment of the dimethylamino propyl side chain. Common synthetic routes may involve:

    Formation of Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.

    Attachment of Dimethylamino Propyl Side Chain: This step may involve nucleophilic substitution reactions using dimethylamino propyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A compound with a similar structure but different functional groups.

    4-Benzyl-2-oxazolidinone: Another compound with a benzyl group and a different core structure.

Uniqueness

1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

CAS No.

16188-74-2

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

4-benzyl-2-[3-(dimethylamino)propyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C20H23N3O.ClH/c1-22(2)13-8-14-23-20(24)18-12-7-6-11-17(18)19(21-23)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H

InChI Key

KMKUVFSNIVILIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl

Origin of Product

United States

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